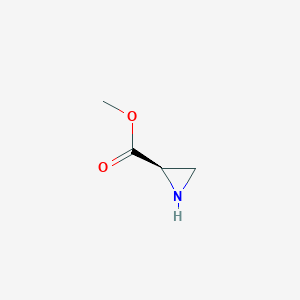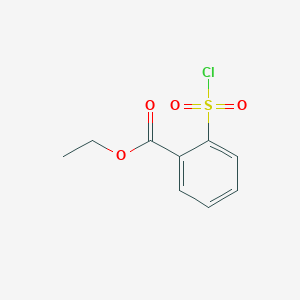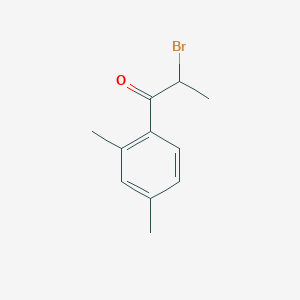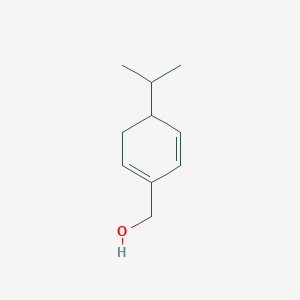
2,3-Dihidroxinaftaleno-1,4-dicarboxaldehído
Descripción general
Descripción
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is an organic compound with the molecular formula C12H8O4. It is characterized by the presence of two hydroxyl groups and two aldehyde groups attached to a naphthalene ring. This compound is known for its applications in organic synthesis and its role as a precursor in the production of various organic molecules and ligands .
Aplicaciones Científicas De Investigación
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands.
Biology: The compound is employed in the development of biochemical assays and as a reagent in various biological studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of novel drugs and diagnostic tools.
Mecanismo De Acción
Target of Action
It is often used in the synthesis of various organic molecules and ligands , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
It is known to be used in organic synthesis, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
Given its use in organic synthesis, it is plausible that it may be involved in a variety of biochemical reactions and pathways .
Result of Action
As a compound used in organic synthesis, it is likely to contribute to the formation of various organic molecules and ligands .
Action Environment
It is known to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
Métodos De Preparación
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde can be synthesized through multiple synthetic routes. One common method involves the reaction of 2,3-dihydroxynaphthalene with benzaldehyde under basic conditions, such as in a sodium carbonate solution . The reaction typically proceeds at room temperature and yields the desired product after purification.
In industrial settings, the production of 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde may involve more scalable processes, including the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Comparación Con Compuestos Similares
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde can be compared with other similar compounds, such as:
2,3-Dihydroxynaphthalene: This compound lacks the aldehyde groups and is primarily used in the synthesis of polyhydroxy aromatic compounds.
2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde: This isomer has hydroxyl and aldehyde groups at different positions on the naphthalene ring, leading to distinct chemical properties and reactivity.
The uniqueness of 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde lies in its specific arrangement of functional groups, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2,3-dihydroxynaphthalene-1,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-5-9-7-3-1-2-4-8(7)10(6-14)12(16)11(9)15/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAASVGCSYYWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2C=O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650714 | |
| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103860-60-2 | |
| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde contribute to the electrochemical properties of the COFs?
A1: 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde serves as a building block for the COFs, specifically TAPT-2,3-NA(OH)2. [] The presence of the dihydroxynaphthalene unit within the COF structure introduces redox-active sites. [] This redox activity is crucial for the material's performance as a supercapacitor electrode, as it allows for charge storage through Faradaic reactions. []
Q2: Can you describe the synthesis and structural characterization of the COF incorporating 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde?
A2: The COF, TAPT-2,3-NA(OH)2, is synthesized through a [3 + 2] polycondensation reaction. [] 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde reacts with 1,3,5-tris-(4-aminophenyl)triazine (TAPT-3NH2) via Schiff-base condensation to form the framework. [] The resulting COF exhibits a high BET-specific surface area (up to 1089 m2 g–1) and excellent crystallinity, confirmed through characterization techniques. [] While the paper doesn't detail the specific spectroscopic data, it is plausible that techniques like powder X-ray diffraction (PXRD) and gas sorption analysis were employed to confirm the structure and porosity. []
Q3: Are there any potential advantages of using 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde-based COFs in supercapacitors compared to other materials?
A3: The research highlights the potential advantages of these COFs, including:
- High Surface Area: The porous nature and high surface area of the COFs allow for increased electrolyte-electrode contact, leading to enhanced charge storage. []
- Redox Activity: The incorporation of the redox-active dihydroxynaphthalene unit directly within the COF structure contributes to higher capacitance compared to materials relying solely on surface charge storage. []
- Stability: The reported COFs demonstrate good thermal stability and cycling stability, retaining 86.5% of their capacitance after 2000 cycles. [] This robust performance is promising for long-lasting supercapacitor applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate](/img/structure/B34648.png)












